N-(5-chloro-2-methoxyphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide
Description
This compound is a pyrimidinyloxy acetamide derivative characterized by a 5-chloro-2-methoxyphenyl group attached to the acetamide nitrogen and a 4-fluorophenyl-substituted pyrimidine ring.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O3/c1-12-9-19(25-20(23-12)13-3-6-15(22)7-4-13)28-11-18(26)24-16-10-14(21)5-8-17(16)27-2/h3-10H,11H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLWJGNVEIGQHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)F)OCC(=O)NC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the acetamide backbone: This can be achieved through the reaction of an appropriate amine with an acyl chloride or anhydride.
Substitution reactions: Introduction of the chloro and methoxy groups on the phenyl ring can be done through electrophilic aromatic substitution.
Coupling reactions: The pyrimidinyl group can be introduced via coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide, a compound with the CAS number 1261005-18-8, has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound is characterized by the following features:
- Molecular Formula : C17H16ClF N2O3
- Molecular Weight : 401.8 g/mol
This compound features a chloro-substituted methoxyphenyl moiety and a pyrimidine derivative, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including anti-inflammatory, analgesic, and potential anticancer properties.
Anti-inflammatory Activity
A study highlighted the anti-inflammatory effects of pyrimidine derivatives, noting that compounds similar to this compound significantly inhibited cyclooxygenase (COX) enzymes. The IC50 values for related compounds were reported to be around 0.04 μmol, indicating potent anti-inflammatory potential comparable to established drugs like celecoxib .
Analgesic Activity
The analgesic properties of this compound have been predicted using computational models such as PASS (Prediction of Activity Spectra for Substances). It demonstrated a high probability of analgesic activity (Pa = 0.795) alongside other multitarget effects .
Structure-Activity Relationships (SAR)
The SAR analysis indicates that the presence of electron-withdrawing groups, such as the chloro and fluorine substituents on the aromatic rings, enhances the compound's biological activity. Modifications to the pyrimidine ring also play a significant role in its pharmacological profile .
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have shown that derivatives similar to this compound exhibit significant inhibition of COX enzymes, suggesting potential use in treating inflammatory conditions .
- Animal Models : Animal studies using carrageenan-induced paw edema models demonstrated that compounds in this class could reduce inflammation effectively, with ED50 values comparable to indomethacin .
- Multitarget Potential : Computational predictions suggest that this compound may interact with multiple biological targets, indicating a broad spectrum of potential therapeutic applications .
Scientific Research Applications
Structure and Composition
The compound's chemical structure can be represented by the following molecular formula:
- Molecular Formula : C19H21ClFN3O3
- Molecular Weight : 387.8 g/mol
- CAS Number : 1251605-78-3
The structure features a chloro-substituted methoxyphenyl group linked to a pyrimidine derivative, which is known to enhance its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of N-(5-chloro-2-methoxyphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide. The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including:
- SNB-19 : Percent Growth Inhibition (PGI) of 86.61%
- OVCAR-8 : PGI of 85.26%
- NCI-H460 : PGI of 75.99%
These results indicate that the compound may serve as a promising lead in the development of new anticancer agents .
Case Studies
- Case Study on Anticancer Efficacy
- Bioavailability and Pharmacokinetics
Comparison with Similar Compounds
Substituent Variations on the Aromatic Rings
The substituents on the phenyl and pyrimidine rings significantly influence biological activity and physicochemical properties. Key analogs include:
Key Observations :
- Chloro vs. Fluoro substituents (e.g., 4-F in flufenacet) improve metabolic stability and bioavailability .
- Pyrimidine Modifications : The 6-methyl group in the target compound may enhance steric hindrance, affecting target selectivity. Piperidine or thiadiazole substitutions (e.g., in and ) alter solubility and binding kinetics .
Functional Group Impact on Bioactivity
- Ether vs. Thioether Linkages : Ether linkages (as in the target compound) favor hydrogen bonding, while thioether groups (e.g., ) increase lipophilicity and resistance to oxidative metabolism .
- Methoxy Groups: The 2-methoxy group in the target compound improves solubility compared to nitro or cyano substituents (e.g., ’s trifluoromethyl derivatives) but may reduce membrane permeability .
Research Findings and Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
